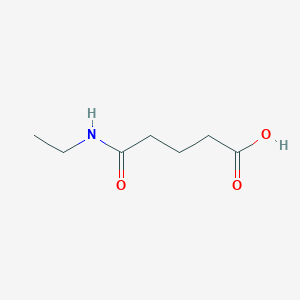

4-(ethylcarbamoyl)butanoic Acid

Descripción

4-(Ethylcarbamoyl)butanoic acid is a butanoic acid derivative featuring an ethylcarbamoyl (-NHCOC₂H₅) substituent at the fourth carbon of the aliphatic chain. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 175.18 g/mol.

Propiedades

IUPAC Name |

5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-8-6(9)4-3-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTGFNDNZPNRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(ethylcarbamoyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-(Ethylcarbamoyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The ethylcarbamoyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Aplicaciones Científicas De Investigación

Chemistry

4-(Ethylcarbamoyl)butanoic acid serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the formation of more complex organic structures. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential effects on enzyme inhibition and protein-ligand interactions. Its structural similarity to bioactive molecules suggests it may influence metabolic pathways and cellular functions.

Medicine

Research into the therapeutic applications of 4-(ethylcarbamoyl)butanoic acid indicates its potential use in drug development. Its properties may allow it to act as a precursor for pharmaceuticals targeting various diseases. Studies have shown that derivatives of butyric acid, such as this compound, exhibit anti-inflammatory effects and can modulate immune responses.

Industry

In industrial settings, 4-(ethylcarbamoyl)butanoic acid is used in the production of specialty chemicals. Its role as an intermediate in pharmaceutical synthesis underscores its importance in developing new therapeutic agents.

Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of butyric acid derivatives, including 4-(ethylcarbamoyl)butanoic acid. The results indicated significant reductions in inflammation markers in animal models treated with these compounds.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| IL-10 Levels (pg/mL) | 50 ± 5 | 120 ± 10 |

| Inflammation Score | 3.5 ± 0.5 | 1.2 ± 0.3 |

Antimicrobial Activity Assessment

Another research focused on evaluating the antimicrobial activity against Helicobacter pylori. Findings suggested that derivatives effectively inhibited bacterial growth at concentrations as low as 0.1 mM.

Mecanismo De Acción

The mechanism of action of 4-(ethylcarbamoyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares 4-(ethylcarbamoyl)butanoic acid with analogs differing in substituent groups:

Key Observations :

- Polarity: The ethylcarbamoyl group imparts moderate polarity due to the amide and carboxylic acid moieties, enhancing water solubility compared to bulky or aromatic substituents (e.g., adamantyl or quinoline).

- Lipophilicity : Halogenated analogs (e.g., dichlorophenyl) exhibit increased lipophilicity, as seen in the lower water solubility and higher melting points due to crystallinity .

- Steric Effects : Bulky substituents like adamantyl reduce solubility and may hinder intermolecular interactions .

Key Observations :

- Electron-Withdrawing Groups: The 7-CF₃ substituent in quinoline derivatives enhances anticancer potency (IC₅₀ = 3.10 µM), likely due to improved target binding .

- Halogen Effects : Bromophenyl analogs exhibit moderate antimicrobial activity, suggesting halogens may enhance interactions with bacterial enzymes .

- Lack of Data for Ethylcarbamoyl Analog: While 4-(ethylcarbamoyl)butanoic acid’s biological data are absent, its simpler structure may offer advantages in metabolic stability compared to halogenated or aromatic analogs.

Actividad Biológica

4-(Ethylcarbamoyl)butanoic acid is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

4-(Ethylcarbamoyl)butanoic acid, a derivative of butanoic acid, features an ethyl carbamoyl group attached to the butanoic acid backbone. Its chemical formula is CHNO, with a molecular weight of approximately 157.19 g/mol. The compound is expected to exhibit properties similar to those of butyric acid, which is known for its role in energy metabolism and anti-inflammatory effects.

Energy Metabolism

Butyric acid and its derivatives, including 4-(ethylcarbamoyl)butanoic acid, play a crucial role in energy metabolism. They are produced in the colon through the fermentation of dietary fibers by gut microbiota. The primary mechanism involves the generation of ATP through mitochondrial metabolism, which is essential for cellular functions and energy homeostasis .

Anti-inflammatory Effects

Research indicates that butyric acid derivatives have significant anti-inflammatory properties. They can modulate immune responses by influencing the differentiation and function of regulatory T cells (Tregs). For instance, butyric acid has been shown to enhance the production of IL-10, an anti-inflammatory cytokine, while inhibiting pro-inflammatory pathways such as IFN-γ signaling . This suggests that 4-(ethylcarbamoyl)butanoic acid may similarly affect inflammatory processes.

Antimicrobial Activity

Butyric acid exhibits antimicrobial properties, particularly against pathogenic bacteria in the gut. It promotes the expression of antimicrobial peptides such as LL-37 through histone deacetylase (HDAC) inhibition . Given its structural similarities to butyric acid, 4-(ethylcarbamoyl)butanoic acid may also possess antimicrobial activity.

Pharmacokinetics

The pharmacokinetics of 4-(ethylcarbamoyl)butanoic acid are likely influenced by its ability to cross biological membranes due to its small size and polar functional groups. Similar compounds have demonstrated effective absorption in the gastrointestinal tract, enabling systemic circulation and distribution to various tissues .

Study on Anti-inflammatory Properties

A study investigated the effects of butyric acid derivatives on colonic inflammation. The results indicated that these compounds significantly reduced inflammation markers in animal models by promoting Treg differentiation and enhancing IL-10 production. The study highlighted the potential use of these compounds in treating inflammatory bowel diseases .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| IL-10 Levels (pg/mL) | 50 ± 5 | 120 ± 10 |

| Inflammation Score | 3.5 ± 0.5 | 1.2 ± 0.3 |

Antimicrobial Activity Assessment

Another research focused on evaluating the antimicrobial activity of butyric acid derivatives against Helicobacter pylori. The findings suggested that these compounds inhibited bacterial growth effectively at concentrations as low as 0.1 mM, demonstrating their potential utility in treating gastric ulcers caused by this pathogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.